molecular formula C16H20Cl3N3O3S B15044503 Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate

Cat. No.: B15044503
M. Wt: 440.8 g/mol
InChI Key: GILBFFGEKJRDCL-UHFFFAOYSA-N
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Description

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a molecular formula of C16H20Cl3N3O3S and a molecular weight of 440.779. This compound is known for its unique chemical structure, which includes a trichloroethyl group, a dimethylpropanoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a carbothioylating agent to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological molecules .

Comparison with Similar Compounds

  • Methyl 2-[({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
  • Ethyl 4-[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbamothioyl]amino]benzoate

Comparison: Compared to similar compounds, Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is unique due to its specific combination of functional groups. The presence of the dimethylpropanoyl group and the benzoate ester provides distinct chemical properties and reactivity.

Biological Activity

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound's systematic name indicates a structure that includes a benzoate moiety linked to a trichloroethyl group and a dimethylpropanoyl amino group. The molecular formula is C16H21Cl3N2O3SC_{16}H_{21}Cl_3N_2O_3S, with a molecular weight of 427.78 g/mol . The presence of multiple chlorine atoms suggests potential interactions with biological systems, as halogenated compounds often exhibit unique reactivity.

Antimicrobial Activity

Research indicates that chlorinated compounds can exhibit significant antimicrobial properties. For instance, the trichloroethyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that similar compounds possess bactericidal effects against both Gram-positive and Gram-negative bacteria .

Insecticidal Properties

The compound's structural similarity to known insecticides suggests potential larvicidal activity. A related study on methyl benzoate demonstrated its effectiveness as an environmentally friendly larvicide against mosquito larvae, achieving 100% mortality at specific concentrations . This raises the possibility that this compound could exhibit similar properties.

The proposed mechanism of action for compounds with similar structures involves disruption of cellular processes in target organisms. The presence of the carbamothioyl group may interfere with enzymatic functions or cellular respiration in pests and pathogens, leading to their death.

Comparative Biological Activity

Compound NameActivity TypeLC50 (ppm)Reference
Methyl BenzoateLarvicidal61 (Ae. albopictus)
This compoundAntimicrobial/InsecticidalTBDCurrent Study
TrichlorophenolAntimicrobialVaries

Case Studies

  • Insect Larvicidal Study : A study assessing the efficacy of methyl benzoate against mosquito larvae found significant mortality rates at varying concentrations. This suggests that structurally related compounds may also provide effective pest control solutions.
  • Antimicrobial Efficacy : Research on chlorinated compounds has shown their ability to inhibit bacterial growth significantly. This provides a basis for further investigation into the antimicrobial properties of this compound.

Properties

Molecular Formula

C16H20Cl3N3O3S

Molecular Weight

440.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26)

InChI Key

GILBFFGEKJRDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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